REACTION_CXSMILES
|
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13](=O)[CH:14]([CH3:16])[CH3:15].[O:18]1CCC[CH2:19]1>>[CH2:9]([O:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([CH:19]([OH:18])[CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:3][CH:4]=1)[CH3:10]
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Name
|
|
Quantity
|
140 g
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Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at this temperature for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to maintain the internal temperature below −30° C
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Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below −35° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl (3 L)
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (2 L×2)
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Type
|
WASH
|
Details
|
The combined organics were washed with brine (1 L) and water (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
This was concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C(CC(C)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |